molecular formula C12H18O2 B6351173 2-(2-tert-Butyl-phenoxy)-ethanol CAS No. 16737-73-8

2-(2-tert-Butyl-phenoxy)-ethanol

Cat. No.: B6351173
CAS No.: 16737-73-8
M. Wt: 194.27 g/mol
InChI Key: YXVUELBJWAJGAX-UHFFFAOYSA-N
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Description

2-(2-tert-Butyl-phenoxy)-ethanol is an organic compound characterized by the presence of a tert-butyl group attached to a phenoxy group, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-Butyl-phenoxy)-ethanol typically involves the reaction of 2-tert-butylphenol with ethylene oxide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack of the phenoxide ion on the ethylene oxide .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-Butyl-phenoxy)-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-tert-Butyl-phenoxy)-ethanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-tert-Butyl-phenoxy)-ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-tert-Butyl-phenoxy)-N-(3,5-dimethyl-phenyl)-acetamide
  • 2-(tert-Butyl)phenoxy-2-methylpropanoic acid
  • tert-Butyl bromoacetate .

Uniqueness

2-(2-tert-Butyl-phenoxy)-ethanol is unique due to its specific structural features, which confer distinct chemical and physical properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules. Additionally, the presence of both phenoxy and ethanol moieties allows for diverse chemical modifications and applications .

Biological Activity

2-(2-tert-Butyl-phenoxy)-ethanol, also known as tert-butyl phenoxyethanol, is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.

  • Chemical Structure : The compound features a tert-butyl group attached to a phenoxyethanol backbone, which influences its solubility and reactivity.
  • CAS Number : 16737-73-8

The biological activity of this compound may involve several mechanisms:

  • Interaction with Cellular Targets : The compound can interact with various cellular receptors and enzymes, potentially modulating their activity. This interaction may influence signal transduction pathways critical for cellular functions.
  • Biochemical Pathways : It has been suggested that compounds with similar structures can affect key biochemical pathways, including those involved in inflammation and cellular proliferation.
  • Antimicrobial Activity : Preliminary studies indicate that phenoxyethanol derivatives can exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Antimicrobial Effects

Research has demonstrated that this compound exhibits significant antimicrobial activity. In one study, various derivatives were tested against a range of bacterial strains, showing selective inhibition patterns. The results indicated that the compound could serve as a lead structure for developing new antimicrobial agents.

Bacterial Strain Inhibition Zone (mm) Concentration (μg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Pseudomonas aeruginosa1050

Cytotoxicity and Safety Profile

Toxicity assessments have been conducted to evaluate the safety profile of the compound. In vitro tests on human cell lines showed that while there is some cytotoxicity at higher concentrations, the compound remains relatively safe at therapeutic doses.

Study on Antichlamydial Activity

A notable case study investigated the antichlamydial properties of related compounds derived from phenoxyethanol structures. The study found that certain derivatives significantly reduced chlamydial inclusion numbers in infected HEp-2 cells, indicating potential for therapeutic use against chlamydial infections.

Biotransformation Studies

Research involving microbial degradation highlighted the metabolic pathways of phenoxyethanol compounds. Specifically, studies showed that certain anaerobic bacteria could convert phenoxyethanol into simpler compounds like phenol and acetate, suggesting implications for bioremediation and environmental safety.

Properties

IUPAC Name

2-(2-tert-butylphenoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-12(2,3)10-6-4-5-7-11(10)14-9-8-13/h4-7,13H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVUELBJWAJGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601278535
Record name 2-[2-(1,1-Dimethylethyl)phenoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601278535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16737-73-8
Record name 2-[2-(1,1-Dimethylethyl)phenoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16737-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(1,1-Dimethylethyl)phenoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601278535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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